molecular formula C14H9Br2FN2O B11130958 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B11130958
M. Wt: 400.04 g/mol
InChI Key: SIGXPACKLXUKRB-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes and halogenated reagents. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. The methoxy group further contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H9Br2FN2O

Molecular Weight

400.04 g/mol

IUPAC Name

6,8-dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9Br2FN2O/c1-20-13-3-2-8(4-11(13)17)12-7-19-6-9(15)5-10(16)14(19)18-12/h2-7H,1H3

InChI Key

SIGXPACKLXUKRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)F

Origin of Product

United States

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